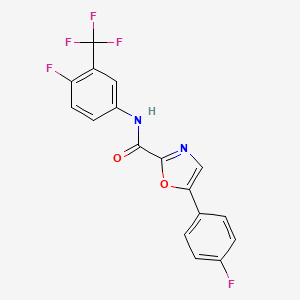

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

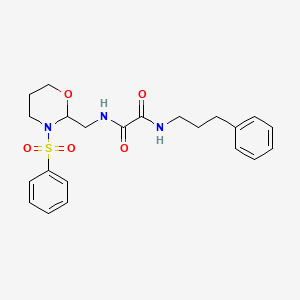

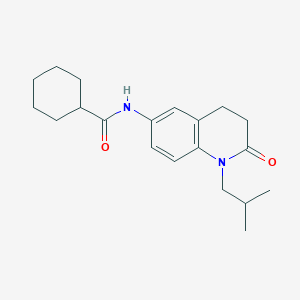

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases. It was originally developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Chemical Reactivity

Research demonstrates the compound's role in the stereoselective synthesis of β-Enamido triflates and fluorosulfonates, highlighting its utility in creating novel chemical structures with potential applications in material science and chemistry. For instance, the stereoselective formation of vinyl triflates through reactions involving N-Fluoroalkylated 1,2,3-triazoles showcases its contribution to advancing synthetic methodologies (Markos et al., 2019).

Catalysis and Synthesis of Oxazoles

The compound is integral to the development of catalytic methods for the efficient synthesis of oxazoles, a core structure in many bioactive molecules. Research shows its involvement in gold-catalyzed oxidative strategies for creating 2,4-disubstituted oxazoles, indicating its role in facilitating complex organic reactions (Luo et al., 2012).

Fluorocyclisation Techniques

Studies have also highlighted its role in fluorocyclisation via I(I)/I(III) catalysis, presenting a concise route to fluorinated oxazolines. This research underscores the compound's potential in introducing fluorine into molecules, which is a common strategy to enhance the bioactivity and stability of pharmaceuticals (Scheidt et al., 2018).

Sensing Applications

The compound's derivatives have been applied in developing fluorescent probes for sensing pH and metal cations, demonstrating its versatility in chemical sensing technologies. This application is crucial for environmental monitoring and biomedical diagnostics, where specific and sensitive detection methods are required (Tanaka et al., 2001).

Antitumor Activity

Synthesis and evaluation studies have shown that derivatives of this compound exhibit antitumor activity, indicating its potential as a scaffold for developing anticancer agents. Such research contributes to the discovery of new therapeutic agents and enhances our understanding of the structure-activity relationships in drug design (Hao et al., 2017).

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2O2/c18-10-3-1-9(2-4-10)14-8-23-16(26-14)15(25)24-11-5-6-13(19)12(7-11)17(20,21)22/h1-8H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAHNIRJNQZRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2851473.png)

![Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2851475.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2851482.png)

![{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2851484.png)

![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)

![Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2851491.png)